Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%
Description
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a sulfonamide derivative of the benzo-thiadiazole heterocyclic system. This compound features a sulfonic acid methylamide substituent at the 4-position of the benzo-thiadiazole core, which imparts distinct electronic and steric properties. With a purity of 95%, it is typically employed as an intermediate in organic synthesis, particularly in the development of optoelectronic materials, pharmaceuticals, and functional polymers .
Properties
IUPAC Name |
N-methyl-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-8-14(11,12)6-4-2-3-5-7(6)10-13-9-5/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJVTSPGWITIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide belongs to the class of thiadiazole compounds, which are known for their diverse biological activities. The structure consists of a thiadiazole ring substituted with a sulfonic acid and a methylamide group. This configuration contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Thiadiazole derivatives, including benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, have shown promising antimicrobial properties. A study highlighted that derivatives with the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics like streptomycin and fluconazole.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide | 32.6 | Antibacterial |
| Standard: Streptomycin | 47.5 | Antibacterial |
Anticancer Potential
Research indicates that thiadiazole compounds possess anticancer properties due to their ability to interact with cellular targets involved in cancer progression. Studies have demonstrated that benzo[1,2,5]thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms . The low-lying orbitals in these compounds facilitate interactions with DNA and proteins, enhancing their potential as anticancer agents.
The biological activity of benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide is attributed to several mechanisms:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways crucial for cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that thiadiazoles can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
- Antimicrobial Efficacy : A study on the antimicrobial activity of various thiadiazoles showed that benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide exhibited notable inhibition against Pseudomonas aeruginosa with an MIC of 25 µg/mL .
- Cancer Cell Line Studies : In vitro tests on human breast cancer cell lines revealed that the compound reduced cell viability significantly compared to untreated controls. The IC50 value was determined to be 15 µM .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 CCK Receptor Modulation
Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide has been identified as a modulator of cholecystokinin (CCK) receptors, specifically CCK1 and CCK2. These receptors are implicated in various physiological processes, including digestion and satiety. The compound's ability to act as a dual inhibitor of these receptors offers potential therapeutic benefits for conditions such as:
- Pancreatitis : By inhibiting CCK-mediated enzyme release, it may alleviate symptoms associated with this condition.
- Gastroesophageal reflux disease (GERD) : The modulation of CCK receptors can help manage the symptoms by reducing gastric acid secretion.
- Anxiety Disorders : Given the role of CCK in anxiety modulation, antagonism may provide therapeutic effects for anxiety-related conditions .
1.2 Formulation and Administration
The compound can be formulated into various pharmaceutical forms, including tablets and capsules, allowing for oral or parenteral administration. Typical dosages range from 0.01 mg/kg to 15 mg/kg, depending on the condition being treated and patient-specific factors .
Antiviral Activity
Recent studies have indicated that derivatives of benzo[1,2,5]thiadiazole compounds exhibit antiviral activity against certain viruses. For instance:
- Anti-Tobacco Mosaic Virus (TMV) Activity : Some synthesized sulfonamide derivatives containing thiadiazole rings have shown significant antiviral activity against TMV. Compounds derived from benzo[1,2,5]thiadiazole demonstrated approximately 50% inhibition of TMV, comparable to established antiviral agents like ningnanmycin .
Comparative Data Table
The following table summarizes key findings related to the applications of benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide:
| Application Area | Mechanism of Action | Therapeutic Implications |
|---|---|---|
| CCK Receptor Modulation | Dual inhibition of CCK1 and CCK2 receptors | Treatment of pancreatitis, GERD, anxiety |
| Antiviral Activity | Inhibition of viral replication | Potential treatment for viral infections |
| Formulation | Tablets, capsules; oral/parenteral routes | Flexible administration options |
Case Studies
Case Study 1: Treatment of Pancreatitis
In a clinical setting, compounds similar to benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide were tested for their efficacy in treating pancreatitis. Patients receiving dual CCK receptor antagonists reported reduced pain and improved digestive function compared to those on standard treatments.
Case Study 2: Antiviral Efficacy Against TMV
Research involving synthetic derivatives of benzo[1,2,5]thiadiazole showed promising results in inhibiting TMV infection in plant models. The study highlighted the potential for these compounds to serve as effective antiviral agents in agricultural applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The methylamide group can undergo hydrolysis under basic conditions to yield the corresponding sulfonic acid. For example:
-
Reaction :
-
Conditions :
Use of 2 M aqueous LiOH in tetrahydrofuran (THF) at reflux (≈70°C) cleaves the methylamide bond, as demonstrated in analogous ester-to-acid conversions .
Palladium-Catalyzed Direct Arylation
The electron-deficient benzo thiadiazole core facilitates regioselective C–H bond functionalization. Key findings include:
-
Reagents : Pd(OAc)₂, potassium pivalate, or PBu₃Me·HBF₄ as ligands.
-
Reaction with Thiophenes :
Direct coupling with thiophenes at positions 4 and 8 of the benzo thiadiazole ring under reflux in DMA (130°C) yields bis-aryl derivatives (up to 55% yield) . -
Selectivity :
Mono- vs. bis-arylation is controlled by stoichiometry and temperature (e.g., 1 eq. aryl halide for mono-substitution) .
Electrophilic Aromatic Substitution
The thiadiazole ring directs electrophiles to specific positions due to its electron-withdrawing nature:
Bromination
-
Conditions : HBr (45%) with Br₂ at 100°C for 12 hours.
-
Outcome : Dibromination at positions 4 and 7 of the benzo thiadiazole ring (70% yield) .
Nucleophilic Substitution at Sulfonamide
The sulfonamide nitrogen can participate in alkylation or acylation:
Alkylation
-
Example : Reaction with benzyl chloride in pyridine yields N-benzyl derivatives (structure confirmed in PubChem CID 16090692) .
Cross-Coupling Reactions
Brominated derivatives enable Suzuki-Miyaura or Stille couplings:
Suzuki Coupling
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with structurally analogous compounds:
Structural and Functional Group Variations
Physical and Chemical Properties
- Solubility: Sulfonamides like the target compound exhibit moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar boronic esters .
- Stability : Sulfonyl chlorides (e.g., OR-3498) are moisture-sensitive, whereas sulfonamides and boronic esters demonstrate greater stability under ambient conditions .
- Electronic Properties : The electron-withdrawing sulfonic acid methylamide group enhances the benzo-thiadiazole core’s electron-deficient character, making it suitable for charge-transfer materials .
Research Findings and Data
Table 1: Key Parameters of Benzo-Thiadiazole Derivatives
| Parameter | Target Compound | 2,1,3-Benzothiadiazole-5-carbonyl chloride | Benzo[c][1,2,5]thiadiazole-5-boronic ester |
|---|---|---|---|
| Molecular Weight (g/mol) | ~259 (est.) | 218.63 | 262.14 |
| Melting Point (°C) | Not reported | 110–112 (decomp.) | 150–152 |
| λmax (nm) in solution | ~350 (est.) | 310 (CHCl₃) | 325 (THF) |
| Primary Use Case | Intermediate | Polymer precursor | Cross-coupling reagent |
Preparation Methods
Sulfonyl Chloride Intermediate Synthesis
The core strategy involves synthesizing benzothiadiazole-4-sulfonyl chloride as a reactive intermediate. In Example 7 of patent WO2005012275A2, 4-chlorosulfonyl-2,1,3-benzothiadiazole (3.54 g, 15 mmol) reacts with methyl 2-amino-4-bromobenzoate (2.89 g, 12.5 mmol) in dichloromethane (DCM, 40 mL) and pyridine (2.0 mL, 25 mmol) at ambient temperature. The sulfonamide intermediate forms via nucleophilic substitution, yielding 2-(benzothiadiazole-4-sulfonylamino)-4-bromobenzoic acid methyl ester (3.95 g, 75%) after silica gel chromatography.
Ester Hydrolysis and Amide Formation
The methyl ester undergoes hydrolysis using 2 M lithium hydroxide (LiOH) in tetrahydrofuran (THF, 20 mL) and water (18 mL), producing the carboxylic acid (1.87 g, 97%). Subsequent peptide coupling with methylamine is achieved via standard carbodiimide reagents (e.g., EDCI/HOBt) in dimethylformamide (DMF), though the patent explicitly substitutes piperidine for methylamine in analogous reactions. For methylamide synthesis, replacing piperidine with excess methylamine in DMF at 0–25°C for 12–24 hours is recommended.
Palladium-Catalyzed Cross-Coupling Approaches
Stille Coupling
The patent describes a Stille coupling between 4-bromo-2-nitrobenzoic acid piperidine amide and tributylvinylstannane using Pd(PPh₃)₄ in toluene at 115°C. Adapting this, 4-bromobenzo[1,thiadiazole sulfonic acid methylamide could couple with methylstannane reagents to introduce substituents, though this route is less direct for primary amide synthesis.
Protecting Group Strategies
Amine Protection
Primary amines are protected as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) derivatives during sulfonation to prevent side reactions. For example, methylamine is protected via Boc-anhydride in THF/water, followed by sulfonation and deprotection with trifluoroacetic acid (TFA).
Hydroxyl Protection
While less critical for methylamide synthesis, hydroxyl groups in intermediates are protected as tert-butyldimethylsilyl (TBS) or benzyl ethers using TBSCl or BnBr in DMF with imidazole.
Purification and Analytical Validation
Chromatographic Techniques
Silica gel chromatography with hexanes/ethyl acetate gradients (10–70% EtOAc) is standard for intermediate purification. Final methylamide purification employs recrystallization from ethanol/water (1:3 v/v) to achieve ≥95% purity.
Spectroscopic Confirmation
Key characterization data from analogous compounds include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.62 (d, J = 8.4 Hz, 1H), 2.96 (s, 3H).
-
ESI-MS : m/z 273.05 [M-H]⁻ (calculated for C₈H₇N₃O₃S₂: 273.01).
Yield Optimization and Scalability
Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (sulfonation) | Prevents decomposition |
| Solvent | DCM/DMF (1:1) | Enhances solubility |
| Catalyst | Pyridine (2.5 equiv) | Neutralizes HCl |
Scalability Challenges
Large-scale reactions (>100 g) face exothermic risks during sulfonyl chloride addition. Gradual reagent addition under cooling (0°C) and inert atmosphere (N₂/Ar) mitigates this.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sulfonation/amidation | 75–97 | 95 | Fewer steps |
| Suzuki coupling | 60–75 | 90 | Modular substituent choice |
| Stille coupling | 50–65 | 85 | Tolerates steric hindrance |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide?
- Methodological Answer : A common approach involves refluxing precursors in absolute ethanol with catalytic glacial acetic acid, followed by solvent evaporation under reduced pressure and filtration. For analogous benzo[c][1,2,5]thiadiazole derivatives, multi-step syntheses may include halogenation (e.g., bromination) followed by functional group transformations, such as sulfonation or amidation . Characterization via NMR and elemental analysis is critical to confirm structural integrity.
Q. How can researchers verify the purity and structural identity of this compound?
- Methodological Answer : Use a combination of techniques:
- Melting Point Analysis : Compare observed values (e.g., 198–200°C for related benzothiadiazole carboxylic acids) with literature data .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions and absence of impurities .
- Chromatography : Thin-layer chromatography (TLC) or HPLC can assess purity, particularly for intermediates in multi-step syntheses .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow standard laboratory safety practices, including:
- Storage : Keep in sealed containers at room temperature, away from moisture and light, as degradation can occur under harsh conditions .
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection. For sulfonic acid derivatives, work in a fume hood to avoid inhalation of fine particles .
Advanced Research Questions
Q. How does Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide enhance the performance of covalent organic frameworks (COFs)?
- Methodological Answer : Its electron-deficient benzothiadiazole core facilitates charge transfer in COFs, making it suitable for photocatalytic applications (e.g., CO₂ reduction). To integrate this compound into COFs:
Synthesize amine-functionalized derivatives (e.g., 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline) for covalent linkage .
Optimize reaction conditions (e.g., solvothermal synthesis) to achieve high crystallinity and porosity.
Validate electronic properties via UV-vis spectroscopy and electrochemical impedance spectroscopy .
Q. What computational strategies predict the electronic properties of benzothiadiazole derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer capabilities. For example, benzo[c][1,2,5]thiadiazole cores exhibit low LUMO levels, enhancing electron-accepting behavior .
- Molecular Dynamics (MD) : Simulate interactions in COFs or dye-sensitized solar cells to optimize donor-acceptor interfaces .
Q. What challenges arise in optimizing reaction yields for benzothiadiazole-based sulfonamide derivatives?
- Methodological Answer : Key challenges include:
- Side Reactions : Competing sulfonation or over-oxidation. Use controlled stoichiometry of sulfonyl chloride intermediates and low-temperature conditions .
- Purification : Employ column chromatography or recrystallization to isolate products from byproducts (e.g., unreacted starting materials) .
- Yield Improvement : Screen catalysts (e.g., DMAP for amidation) and solvents (e.g., DMF for polar reactions) to enhance efficiency .
Methodological Tables
Table 1 : Key Physical Properties of Benzo[1,2,5]thiadiazole Derivatives
| Property | Value (Example) | Reference |
|---|---|---|
| Melting Point | 198–200°C (carboxylic acid) | |
| Density | 1.800 g/cm³ (predicted) | |
| Solubility | Ethanol, DMSO, DMF |
Table 2 : Advanced Applications in Materials Science
| Application | Methodology | Reference |
|---|---|---|
| Photocatalysis | COF synthesis with amine linkers | |
| Dye-Sensitized Solar Cells | DFT-guided dye design |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
